molecular formula C11H8Cl2N2O3 B6894732 Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate

Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate

Cat. No.: B6894732
M. Wt: 287.10 g/mol
InChI Key: DAOJPMZEKQKNGN-UHFFFAOYSA-N
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Description

Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with anthranilic acid, which is esterified with methanol under acidic conditions to form methyl anthranilate.

    Chloroacetylation: Methyl anthranilate is then reacted with chloroacetyl chloride to produce methyl 2-chloroacetamido benzoate.

    Cyclization: The chloro compound undergoes cyclization with ammonium thiocyanate to form the quinazolinone core.

    Chlorination: The final step involves chlorination at the 6 and 8 positions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can have enhanced biological activities or different pharmacological properties .

Scientific Research Applications

Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetate
  • N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

Methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chlorine atoms at the 6 and 8 positions enhances its antifungal and antibacterial properties compared to other quinazolinone derivatives .

Properties

IUPAC Name

methyl 2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-18-9(16)4-15-5-14-10-7(11(15)17)2-6(12)3-8(10)13/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOJPMZEKQKNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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